molecular formula C5H8N2S B1377458 Thiomorpholine-3-carbonitrile CAS No. 1206228-78-5

Thiomorpholine-3-carbonitrile

Cat. No.: B1377458
CAS No.: 1206228-78-5
M. Wt: 128.2 g/mol
InChI Key: SYLUMQBLQRVEPK-UHFFFAOYSA-N
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Description

Thiomorpholine-3-carbonitrile is a heterocyclic organic compound with the chemical formula C5H8N2S. It contains a sulfur atom within its ring structure, which contributes to its unique chemical properties. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of thiomorpholine with cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature. Another method involves the use of thiomorpholine and a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted thiomorpholine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiomorpholine derivatives

Scientific Research Applications

Thiomorpholine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Researchers study its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting cellular processes such as cytokinesis and cell cycle regulation . The compound’s sulfur-containing ring structure allows it to form stable complexes with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-4-carbonitrile: Similar in structure but with the nitrile group at a different position.

    Piperazine-1,4-dicarbonitrile: Contains a similar ring structure but with two nitrile groups.

Uniqueness

Thiomorpholine-3-carbonitrile is unique due to its specific ring structure and the position of the nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

thiomorpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLUMQBLQRVEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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